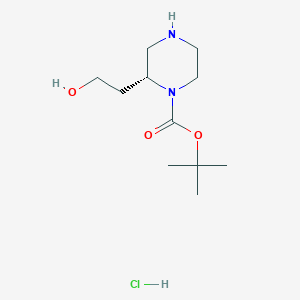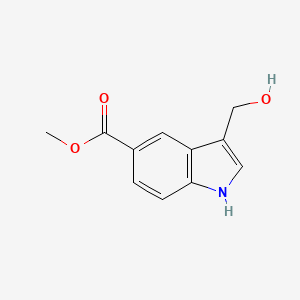
Ethyl 4-bromoquinoline-6-carboxylate
説明
Ethyl 4-bromoquinoline-6-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. They are often used as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed, starting from commercially available 2-aminobenzoic acids. The first step involves the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Another synthesis approach involves the Friedländer reaction, which has been used to synthesize ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, a compound that can serve as a versatile building block for further chemical transformations .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex and diverse. For example, the structure of ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate has been determined, revealing a nearly planar quinoline ring system with a small dihedral angle between the six-membered rings. The methoxy groups are positioned in-plane and out-of-plane relative to the quinolyl ring .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. Photochemical reactions of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates have been studied, leading to the synthesis of cycloprop[b]indoles . Additionally, the Gould-Jacobs reaction, catalyzed by aluminium metal under microwave-assistance, has been employed to synthesize ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the presence of halogen substituents, as seen in ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate, can significantly affect the compound's reactivity and physical characteristics . The introduction of electron-withdrawing or electron-donating groups can alter the acidity, basicity, and overall reactivity of the quinoline core.
科学的研究の応用
Antibacterial Applications
Structure-Activity Relationships in Antibacterials : Ethyl 4-bromoquinoline-6-carboxylate derivatives have been studied for their antibacterial properties. For instance, certain 6,7,8-polysubstituted compounds, related to ethyl 4-bromoquinoline-6-carboxylate, have shown significant activities against Gram-positive and Gram-negative bacteria, more so than some known antibiotics like oxolinic acid (Koga et al., 1980).
Synthesis and Biological Activities of Derivatives : A study developed halomethylquinoline building blocks, including derivatives of ethyl 4-bromoquinoline-6-carboxylate, and tested them for in vitro anti-tubercular and antibacterial activities. Some synthesized compounds, similar to ethyl 4-bromoquinoline-6-carboxylate, displayed significant activity against tuberculosis and common bacterial strains (Li et al., 2019).
Synthetic Applications
Aryl Radical Building Blocks in Cyclization : Ethyl 4-bromoquinoline-6-carboxylate derivatives have been used as aryl radical building blocks for cyclization onto azoles. This process helps synthesize tri- and tetra-cyclic heterocycles, indicating the compound's utility in complex organic syntheses (Allin et al., 2005).
Monobromination of Derivatives : The monobromination of ethyl esters of certain quinoline-3-carboxylic acids, related to ethyl 4-bromoquinoline-6-carboxylate, demonstrates the compound's versatility in chemical reactions. This process occurs at specific positions depending on the types and positions of the substituents (Moẑek & Sket, 1994).
Photochemical Synthesis
- Synthesis of Cycloprop[b]indoles : Ethyl 4-bromoquinoline-6-carboxylate derivatives have been used in the photochemical synthesis of cycloprop[b]indoles. This highlights its role in the synthesis of complex organic compounds, which can have various applications (Ikeda et al., 1977).
Antimicrobial Agent Synthesis
- Synthesis of Antimicrobial Agents : Derivatives of ethyl 4-bromoquinoline-6-carboxylate, like ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, have been synthesized and shown to exhibit significant antimicrobial activity against various bacteria and fungi, underscoring the compound's potential in developing new antimicrobials (Abdel-Mohsen, 2014).
Fluorescence and Optical Applications
- Fluorescent Dipoles : Compounds derived from ethyl 4-bromoquinoline-6-carboxylate have been used to prepare mesomeric betaines, which serve as fluorescent dipoles. These studies have implications for their use in optical and electronic materials (Smeyanov et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
ethyl 4-bromoquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIDFEJBSYYMDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736138 | |
| Record name | Ethyl 4-bromoquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromoquinoline-6-carboxylate | |
CAS RN |
958332-97-3 | |
| Record name | Ethyl 4-bromoquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Imidazo[1,2-a]pyridin-6-yl)ethanone](/img/structure/B3030712.png)
![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B3030713.png)
![6-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B3030715.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol](/img/structure/B3030718.png)
![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B3030719.png)
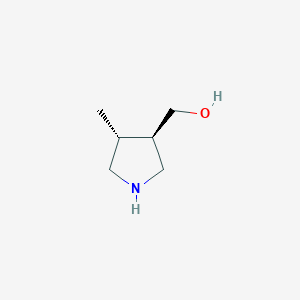
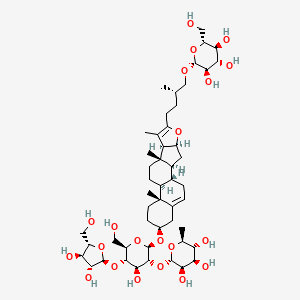
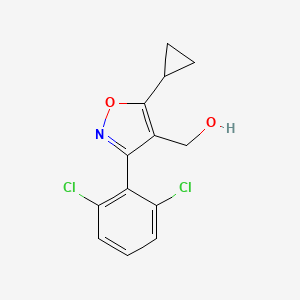
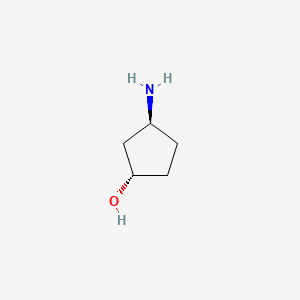
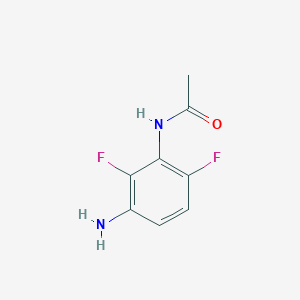
![7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3030730.png)
